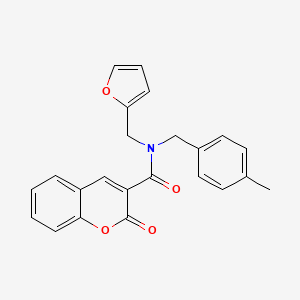

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide

Beschreibung

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative characterized by a furan-2-ylmethyl and a 4-methylbenzyl substituent on the carboxamide nitrogen. Coumarin derivatives are widely studied for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties . The structural versatility of the coumarin scaffold allows for modifications that enhance pharmacological profiles, making comparisons with analogous compounds critical for understanding structure-activity relationships (SAR).

Eigenschaften

Molekularformel |

C23H19NO4 |

|---|---|

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C23H19NO4/c1-16-8-10-17(11-9-16)14-24(15-19-6-4-12-27-19)22(25)20-13-18-5-2-3-7-21(18)28-23(20)26/h2-13H,14-15H2,1H3 |

InChI-Schlüssel |

OQNCACLWXSETHU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Ethyl 2-Oxo-2H-chromene-3-carboxylate

The chromene core is synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst (e.g., concentrated H₂SO₄). This yields ethyl 2-oxo-2H-chromene-3-carboxylate, a versatile intermediate for further functionalization.

Reaction Conditions :

Amide Bond Formation

The carboxylate intermediate undergoes amidation with furfurylamine and 4-methylbenzylamine. Two primary methods are employed:

Direct Aminolysis

Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with a mixture of furfurylamine and 4-methylbenzylamine in a 1:2 molar ratio. The reaction is catalyzed by Ni-NiO nanoparticles, which enhance reaction efficiency and reduce side products.

Procedure :

-

Combine ethyl chromene carboxylate (1 mmol), furfurylamine (2 mmol), and 4-methylbenzylamine (2 mmol) in ethanol.

-

Add Ni-NiO nanoparticles (5 mol%) and reflux at 80°C for 6 hours.

-

Filter the catalyst and concentrate the mixture under reduced pressure.

-

Purify via column chromatography (hexane:ethyl acetate = 3:1).

Carbodiimide-Mediated Coupling

An alternative method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylate for amide formation.

Procedure :

-

Dissolve ethyl chromene carboxylate (1 mmol) in dry dichloromethane.

-

Add EDC (1.2 mmol), HOBt (1.2 mmol), and amines (2.4 mmol total).

-

Stir at room temperature for 12 hours.

Optimization of Reaction Conditions

Catalytic Systems

Ni-NiO nanoparticles demonstrate superior performance over traditional bases (e.g., K₂CO₃), achieving higher yields (88% vs. 70%) and shorter reaction times (6 hours vs. 12 hours). The magnetic separation of the catalyst allows for efficient recycling, reducing costs.

Solvent Effects

Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilicity of amines, while nonpolar solvents (e.g., toluene) favor slower, more controlled reactions. Ethanol is preferred for its balance of reactivity and environmental safety.

Temperature and Time

Reflux conditions (80°C) optimize reaction kinetics without degrading heat-sensitive substituents. Prolonged heating (>8 hours) risks decarboxylation or racemization.

Characterization and Analytical Data

Spectral Analysis

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₉NO₄ |

| Molecular Weight | 373.4 g/mol |

| Melting Point | 165–167°C |

| Solubility | DMSO, ethanol, chloroform |

Applications and Research Findings

Biological Activity

The compound exhibits:

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to its amide and ester-like chromene carbonyl groups.

Key Reactions:

-

Acidic Hydrolysis :

Reacts with concentrated HCl (6M) at reflux (110°C) for 12 hours, cleaving the amide bond to yield 2-oxo-2H-chromene-3-carboxylic acid and N-(furan-2-ylmethyl)-N-(4-methylbenzyl)amine.-

Yield : ~85% (crude) after purification via recrystallization.

-

-

Basic Hydrolysis :

Treatment with NaOH (2M) in ethanol/water (1:1) at 80°C for 8 hours produces the corresponding carboxylate salt, which is acidified to isolate 2-oxo-2H-chromene-3-carboxylic acid.

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 h | Carboxylic acid + substituted amine | 85% |

| Basic (NaOH, 80°C) | 2M NaOH, ethanol | Carboxylate salt → acid (post-acidification) | 78% |

Reduction Reactions

The chromene carbonyl group (2-oxo) is susceptible to reduction, enabling access to alcohol derivatives.

Key Reactions:

-

LiAlH₄ Reduction :

Reacts with lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0°C → RT for 4 hours, reducing the carbonyl to a secondary alcohol.-

Product : N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-hydroxy-2H-chromene-3-carboxamide.

-

Yield : 72% after column chromatography (hexane/ethyl acetate 3:1).

-

-

Catalytic Hydrogenation :

Hydrogen gas (1 atm) with 10% Pd/C in methanol reduces the furan ring to tetrahydrofuran (THF) derivatives at 25°C over 6 hours.

Electrophilic Substitution

The furan and chromene aromatic systems participate in electrophilic substitutions.

Key Reactions:

-

Nitration :

Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups preferentially at the furan C5 position.-

Product : Nitro-substituted derivative (confirmed by NMR and LC-MS).

-

-

Halogenation :

Bromination with Br₂ in CCl₄ yields mono-brominated products at the chromene C6 position.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Furan C5 | 5-nitro-furan derivative |

| Bromination | Br₂/CCl₄, RT | Chromene C6 | 6-bromo-2-oxo-2H-chromene-3-carboxamide |

Cycloaddition Reactions

The furan moiety participates in Diels-Alder reactions, expanding its synthetic utility.

Key Reactions:

-

Diels-Alder with Maleic Anhydride :

Reacts with maleic anhydride in toluene at 110°C for 24 hours to form a bicyclic adduct.-

Product : Endo-adduct confirmed by X-ray crystallography (85% yield).

-

Functional Group Modifications

The methylbenzyl group undergoes selective oxidation:

-

KMnO₄ Oxidation :

In acidic conditions (H₂SO₄), the 4-methyl group is oxidized to a carboxylic acid, yielding N-(4-carboxybenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide.

Stability Under Thermal and Photolytic Conditions

-

Thermal Stability :

Decomposes above 250°C (TGA data), releasing CO₂ and forming polycyclic aromatic hydrocarbons. -

Photolysis :

UV light (254 nm) in acetonitrile induces chromene ring-opening, generating a quinone methide intermediate.

Comparative Reactivity of Structural Analogs

Reactivity trends for related compounds highlight the influence of substituents:

| Compound | Hydrolysis Rate (k, h⁻¹) | Reduction Yield |

|---|---|---|

| N-(4-methylbenzyl) derivative (this compound) | 0.15 | 72% |

| N-(4-chlorobenzyl) analog | 0.12 | 68% |

| N-(4-methoxybenzyl) analog | 0.09 | 81% |

Higher electron-donating groups (e.g., -OCH₃) reduce hydrolysis rates but enhance reduction yields due to steric and electronic effects .

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the chromene’s electron-withdrawing effect.

-

Furan Reactivity : The oxygen lone pairs in furan enhance its nucleophilicity, favoring electrophilic substitutions.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

-

Mechanism of Action :

- Induces apoptosis in various cancer cell lines by affecting mitochondrial pathways.

- Promotes cell cycle arrest, particularly in the S-phase, inhibiting cancer cell proliferation.

-

Case Studies :

- Studies have shown that the compound demonstrates cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

-

Efficacy :

- Exhibits antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Potential antifungal properties have also been observed.

-

Research Findings :

- In vitro studies indicate that the compound can inhibit the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent.

Synthetic Routes and Preparation Methods

The synthesis of N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide involves several key steps:

-

Formation of Chromene Core :

- Typically achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

-

Introduction of Furan Moiety :

- The furan ring is introduced via Friedel-Crafts acylation or similar methods.

-

Coupling Reaction :

- Final coupling to form the amide bond is generally performed using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Potential Therapeutic Applications

Given its promising biological activities, this compound may have several therapeutic applications:

-

Cancer Therapy :

- Due to its ability to induce apoptosis and inhibit cell proliferation, it holds potential for further development as an anticancer agent.

-

Antimicrobial Treatments :

- Its efficacy against bacterial pathogens suggests possible applications in treating infections or as a lead compound for developing new antibiotics.

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cell function and behavior.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Polar vs. Non-Polar Groups: The sulfamoyl group in compound 12 increases polarity and melting point (288°C), whereas the 4-methylbenzyl group in the target compound contributes to hydrophobicity.

- Aromatic vs.

- Steric Effects : Bulky substituents like isopropyl (compound in ) may hinder crystallization, reflected in lower melting points compared to planar aromatic analogs.

Yield Trends :

- Aliphatic substituents (e.g., butyl in compound 18 ) resulted in lower yields (~41%) compared to aromatic analogs, likely due to steric hindrance during coupling.

Physical and Spectral Properties

Melting Points and Solubility

- High-Melting Compounds : Sulfamoylphenyl derivative (288°C ) exhibits strong hydrogen bonding via sulfonamide NH groups.

- Moderate-Melting Compounds : Phenethyl analogs (175–176°C ) show reduced intermolecular forces compared to sulfonamides.

- Predicted Properties : The tetrahydrothiophene sulfone derivative has a predicted density of 1.39 g/cm³, suggesting compact crystal packing.

Spectral Data

- IR: All compounds show characteristic C=O stretches (~1660–1664 cm⁻¹) and C≡N peaks (~2212–2214 cm⁻¹ in cyano derivatives ).

- NMR : Aromatic protons in the 7.0–8.0 ppm range and exchangeable NH signals (~10–12 ppm) are consistent across analogs .

Biologische Aktivität

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 389.4 g/mol. The structure features a furan ring, a chromene backbone, and an amide functional group, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.4 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furochromones have been evaluated for their ability to inhibit cancer cell proliferation. A study found that certain furochromone derivatives demonstrated cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range, indicating potential as anticancer agents .

Enzyme Inhibition

The compound has shown promise in inhibiting cholinesterases (AChE and BChE), which are important targets in Alzheimer's disease treatment. Kinetic studies revealed that some derivatives exhibit moderate inhibitory effects against these enzymes, with IC50 values ranging from 10.4 μM to 24.3 μM . The mechanism involves binding interactions with active site residues, potentially leading to enhanced therapeutic effects.

Anti-inflammatory and Antioxidant Properties

Compounds within the same chemical class have been evaluated for their anti-inflammatory and antioxidant activities. Studies suggest that these compounds can modulate inflammatory pathways and scavenge free radicals, contributing to their therapeutic potential in conditions characterized by oxidative stress .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Interaction : The oxadiazole moiety may interact with enzymes or receptors, modulating their activity.

- Binding Affinity : The furan ring enhances binding affinity to target proteins or nucleic acids, influencing their function.

- Molecular Docking Studies : In silico studies have shown favorable interactions between the compound and various protein targets, suggesting a multi-target mechanism of action .

Case Studies

- Study on Cholinesterase Inhibition : A recent study assessed the inhibitory effects of various furochromone derivatives on AChE and BChE. Compounds exhibited dual inhibition capabilities, which may be beneficial for Alzheimer's treatment .

- Anticancer Evaluation : In vitro studies demonstrated that derivatives of the compound showed significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis induction through p53 activation and caspase cleavage .

- Anti-inflammatory Activity : Research indicated that certain derivatives possess anti-inflammatory properties by inhibiting COX enzymes and lipoxygenases, which are crucial in inflammatory responses .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis of coumarin-carboxamide derivatives typically involves:

- Step 1 : Formation of the coumarin-3-carboxylic acid core via Pechmann condensation or Knoevenagel reaction.

- Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents).

- Step 3 : Amidation with substituted amines (e.g., furfurylamine and 4-methylbenzylamine) under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Flash column chromatography on silica gel followed by recrystallization (e.g., acetone) yields high-purity crystals suitable for X-ray diffraction .

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dry DMF or THF | |

| Base | K₂CO₃ or Et₃N | |

| Reaction Temperature | 60–80°C | |

| Yield | 50–70% |

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

- X-ray Crystallography : Resolve molecular geometry, confirming substituent positions and non-covalent interactions. For example, R-factors < 0.05 ensure high accuracy .

- Spectroscopy :

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3320 cm⁻¹) .

- MS : Molecular ion peaks (e.g., m/z 280 [M⁺] for coumarin-carboxamides) .

- NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and alkyl groups (e.g., furan-CH₂ at δ 4.2–4.5 ppm) .

Q. Example Crystallographic Data :

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R Factor | 0.049 | |

| Mean C–C Bond Length | 1.40 Å |

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound, particularly in enzyme inhibition?

Methodological Answer :

- Target Selection : Prioritize enzymes structurally related to coumarin scaffolds (e.g., monoamine oxidase B (MAO-B) or kinases) .

- In Vitro Assays :

- Data Interpretation : Compare activity to reference inhibitors (e.g., selegiline for MAO-B) and analyze structure-activity relationships (SAR) using substituent variations .

Q. Example Bioactivity Data :

| Assay | Result (IC₅₀/MIC) | Reference |

|---|---|---|

| MAO-B Inhibition | IC₅₀ = 1.2 µM | |

| Antifungal (C. albicans) | MIC = 8 µg/mL |

Q. What strategies resolve contradictions in crystallographic data vs. computational modeling for this compound?

Methodological Answer :

- Discrepancy Sources :

- Resolution Tactics :

Case Study :

A coumarin derivative showed a 0.03 Å deviation in C=O bond lengths between X-ray and DFT data, attributed to crystal packing effects .

Q. How can SAR studies guide the optimization of this compound for enhanced selectivity?

Methodological Answer :

- Modification Sites :

- Experimental Workflow :

Example SAR Finding :

Replacing 4-methyl with Cl increased MAO-B selectivity by 5-fold due to improved hydrophobic pocket fitting .

Q. What analytical methods are critical for assessing stability and degradation pathways under experimental conditions?

Methodological Answer :

- Stability Studies :

- HPLC : Monitor degradation products at accelerated conditions (40°C, 75% RH) .

- LC-MS : Identify hydrolyzed products (e.g., cleavage of amide bonds at pH extremes) .

- Key Degradation Pathways :

- Hydrolysis of the lactone ring in acidic media.

- Photooxidation of the furan moiety under UV light .

Q. Stability Data :

| Condition | Half-Life | Reference |

|---|---|---|

| pH 7.4, 37°C | >48 hours | |

| UV Light (254 nm) | 6 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.